molecular formula C7H4ClF3O4S2 B1464585 4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride CAS No. 63647-64-3

4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride

Cat. No. B1464585
CAS RN: 63647-64-3
M. Wt: 308.7 g/mol
InChI Key: PGNBXFXYMQFHLQ-UHFFFAOYSA-N
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Description

4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2S . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio . The compound is also known by several synonyms, including 4-trifluoromethyl benzenesulfonyl chloride, 4-trifluoromethyl benzene-1-sulfonyl chloride, and p-trifluoromethylbenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C1=CC=C(C=C1)S(Cl)(=O)=O . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a sulfonyl chloride group attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.61 g/mol . It has a melting point of 30°C to 34°C and a boiling point of 118°C to 120°C at 18.0 mmHg . The compound is white to yellow in color . According to ChemSpider, the compound has a density of 1.5±0.1 g/cm3, a boiling point of 252.8±40.0 °C at 760 mmHg, and a flash point of 106.7±27.3 °C .

Scientific Research Applications

Electrophilic Cyclization and Addition Reactions

4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is used in the synthesis of bifunctionalized allenes, showing electrophilic cyclization and addition reactions with different electrophilic reagents. This process is crucial for preparing various organic compounds with significant applications in pharmaceuticals and materials science (Ivanov et al., 2014).

Catalyst for Ring-Opening Polymerization

This compound is also involved in the synthesis of magnesium complexes that act as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. Such processes are vital in the production of biodegradable polymers, with applications ranging from medical devices to eco-friendly packaging materials (Chen et al., 2010).

Synthesis of Penoxsulam Building Block

A key building block of Penoxsulam, an important herbicide, is synthesized using a method that involves this compound. This highlights its role in the agricultural chemicals industry, providing tools for effective crop protection (Huang et al., 2019).

Nanofiltration Membrane Development

The compound is utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes have improved water flux and are used for the treatment of dye solutions, demonstrating its application in water purification technologies (Liu et al., 2012).

Amino Acid Sulfonamide Synthesis

This compound is used in the creation of new amino acid derivatives, indicating its significance in synthesizing compounds that could have potential applications in drug development and bioactive materials (Riabchenko et al., 2020).

Safety and Hazards

4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is classified as a skin corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(trifluoromethylsulfonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-3-1-5(2-4-6)16(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNBXFXYMQFHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734275
Record name 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63647-64-3
Record name 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under ice-cooling, thionyl chloride (2.7 mL) was added dropwise to water (16 mL) over 30 min. The mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Under ice-cooling, {4-[(trifluoromethyl)sulfonyl]phenyl}amine (2.0 g) was added to concentrated hydrochloric acid (9 mL) and the mixture was stirred. An aqueous solution (3 mL) of sodium nitrite (0.67 g) was added dropwise while maintaining the inside temperature at not higher than 5° C. and the mixture was further stirred for 15 min. The mixture was gradually added at 5° C. to a mixture of the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (10 mg). Under ice-cooling, the mixture was further stirred for 30 min. After stirring, the precipitated product was collected by filtration, washed with water, and dried in the presence of phosphorus pentoxide under reduced pressure at 50° C. to give the title compound (yield 2.3 g, 84%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
10 mg
Type
reactant
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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